4-(1H-Benzoimidazol-2-YL)-benzoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

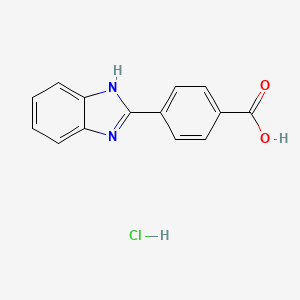

4-(1H-Benzoimidazol-2-YL)-benzoic acid hydrochloride is a compound that features a benzimidazole ring fused to a benzoic acid moiety. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Benzoimidazol-2-YL)-benzoic acid hydrochloride typically involves the reaction of o-phenylenediamine with aromatic carboxylic acids in the presence of a strong dehydrating agent like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction is carried out under reflux conditions at temperatures ranging from 140°C to 220°C for about 4 hours . Microwave-assisted synthesis has also been reported, which involves heating a mixture of p-aminobenzoic acid and PPA in a microwave oven at 20% irradiation power for 1 minute and 40 seconds .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and yield of the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-(1H-Benzoimidazol-2-YL)-benzoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Aplicaciones Científicas De Investigación

Antifungal Properties

A series of studies have indicated that benzimidazole derivatives exhibit significant antifungal activity. For instance, compounds similar to 4-(1H-Benzoimidazol-2-YL)-benzoic acid hydrochloride have been tested against various fungal strains, showing promising results in inhibiting growth and proliferation . The mechanism often involves interference with fungal cell wall synthesis or disruption of cellular processes.

Anticancer Activity

Research has also highlighted the anticancer potential of benzimidazole derivatives. Coordination compounds formed with transition metals and benzimidazole ligands have demonstrated significant cytotoxicity against cancer cell lines, indicating that this compound could be explored further for its antitumor properties . The interaction with metal ions enhances the biological activity of these compounds, providing a pathway for novel cancer therapies.

UV-Curable Adhesives

The compound has been investigated for use in UV-curable adhesive formulations. These adhesives are gaining popularity due to their quick curing times and strong bonding capabilities. The inclusion of this compound in such formulations could enhance the mechanical properties and stability of the resulting materials .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-(1H-Benzoimidazol-2-YL)-benzoic acid hydrochloride involves its interaction with various molecular targets. The benzimidazole ring can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s antimicrobial and anticancer effects . The exact molecular pathways involved depend on the specific biological activity being studied.

Comparación Con Compuestos Similares

Similar Compounds

2-Phenylbenzimidazole: Known for its antitumor activity by acting as a protein kinase inhibitor.

4-(1H-Benzimidazol-2-yl)sulfanylbenzaldehyde: Exhibits antimicrobial and antioxidant properties.

6-Substituted-3-(4,5-diphenyl-1H-imidazol-2-yl)-2-(4-substituted phenoxy)quinoline: Evaluated for antimicrobial activity.

Uniqueness

4-(1H-Benzoimidazol-2-YL)-benzoic acid hydrochloride is unique due to its specific structure, which combines the benzimidazole ring with a benzoic acid moiety. This combination enhances its potential biological activities and makes it a valuable compound in medicinal chemistry.

Actividad Biológica

4-(1H-Benzoimidazol-2-YL)-benzoic acid hydrochloride is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and potential applications, supported by relevant research findings.

Chemical Structure and Properties

The compound this compound features a benzoimidazole moiety linked to a benzoic acid structure. Its molecular formula is C15H12ClN2O2, and it exhibits solid-state properties with a melting point around 258°C.

Target Interactions

Research indicates that compounds structurally similar to this compound can interact with various biological targets, including:

- Adrenergic Receptors : These receptors are involved in the regulation of cardiovascular and central nervous system functions.

- Aldose Reductase : Inhibition of this enzyme is significant in diabetic complications.

- AMPK Activation : This pathway is crucial for cellular energy homeostasis.

Binding Affinity

The compound demonstrates a notable binding affinity at receptor active sites, with an estimated binding energy of -97 kcal/mol, indicating a strong interaction potential.

Antimicrobial Properties

This compound has shown promising antimicrobial activity. Studies have reported its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections .

Anticancer Effects

The compound has also been investigated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines, possibly through the modulation of signaling pathways related to cell survival and proliferation. The compound's ability to inhibit key enzymes involved in tumor growth further supports its potential as an anticancer agent .

Case Study 1: Elastase Inhibition

A recent study explored the elastase inhibitory activity of a benzimidazole derivative related to this compound. The results indicated that this derivative had a low IC50 value, demonstrating significant elastase inhibition compared to standard drugs like oleanolic acid. This suggests potential applications in treating conditions associated with excessive elastase activity, such as chronic obstructive pulmonary disease (COPD) .

Case Study 2: Antioxidant Activity

In another investigation, the compound exhibited substantial free radical scavenging activity, effectively reducing DPPH radicals by up to 80%. This antioxidant capacity highlights its potential role in preventing oxidative stress-related diseases .

Data Summary Table

Propiedades

IUPAC Name |

4-(1H-benzimidazol-2-yl)benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2.ClH/c17-14(18)10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13;/h1-8H,(H,15,16)(H,17,18);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUSLWJNWXZLZIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.